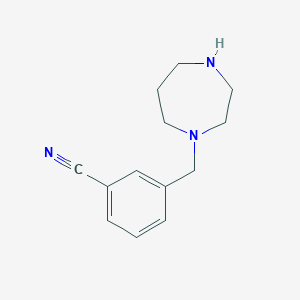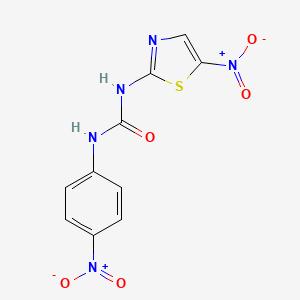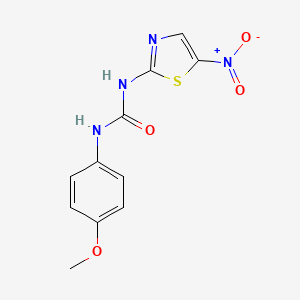
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea (MNTU) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in various biochemical and physiological processes. MNTU has been used in a variety of lab experiments, such as enzyme kinetics, protein-ligand interactions, and nucleic acid synthesis.
作用機序
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea works by inhibiting the activity of enzymes that are involved in the production of nitric oxide. It does this by binding to the active site of the enzyme and preventing the formation of the nitric oxide. This inhibition leads to decreased production of nitric oxide and thus decreased levels of nitric oxide in the body.
Biochemical and Physiological Effects
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which can lead to decreased inflammation and improved cardiovascular health. It has also been found to reduce oxidative stress, which can lead to improved immune function. Additionally, 1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been found to increase the production of adenosine triphosphate (ATP), which is the energy source for cells.
実験室実験の利点と制限
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. Additionally, it is a stable compound and does not degrade easily. However, there are some limitations to its use in lab experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, it can be toxic if not handled properly.
将来の方向性
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has a wide range of potential applications in the scientific research field. It could be used to study the effects of nitric oxide on various biochemical and physiological processes. Additionally, it could be used to study the effects of oxidative stress on cells and the immune system. Additionally, it could be used to study the effects of ATP on cellular energy production. Finally, it could be used to study the effects of enzyme inhibitors on various biochemical pathways.
合成法
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is synthesized in the lab by reacting a mixture of 4-methoxyphenol and 5-nitrothiazole-2-thiol in the presence of a base, such as potassium carbonate. This reaction is carried out at room temperature for several hours, and the resulting product is a white solid. The solid is then purified and the desired compound is obtained.
科学的研究の応用
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been widely used in scientific research due to its versatile properties. It has been used as a reagent in enzyme kinetics studies, as a catalyst in protein-ligand interactions, and as an inhibitor in nucleic acid synthesis. It has also been used as a substrate in the study of enzyme-catalyzed reactions, as a scavenger for reactive oxygen species, and as an inhibitor for the production of nitric oxide.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-19-8-4-2-7(3-5-8)13-10(16)14-11-12-6-9(20-11)15(17)18/h2-6H,1H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEDWIVSWKXJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

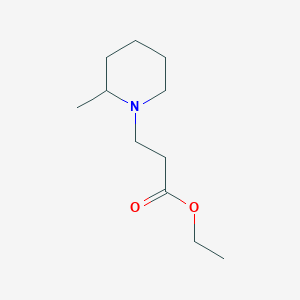
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
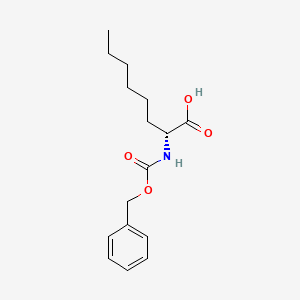
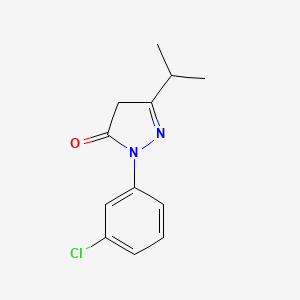
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

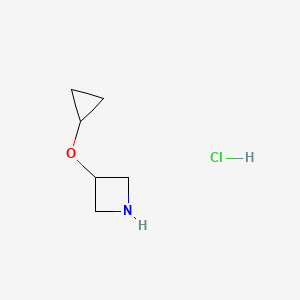
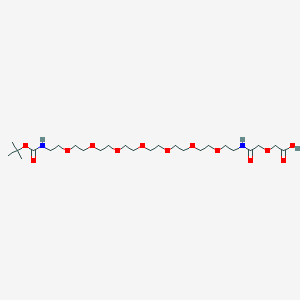
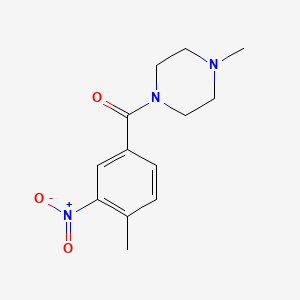
![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)

